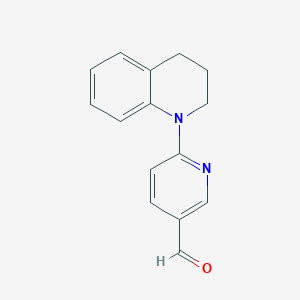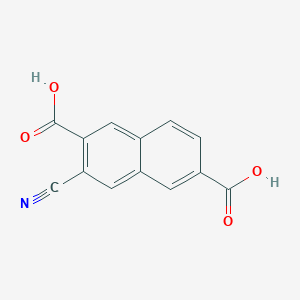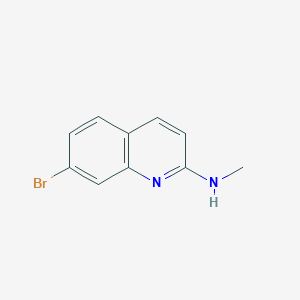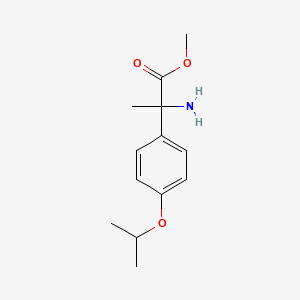
7-Bromo-6-hydroxyisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Bromo-6-hydroxyisoquinolin-1(2H)-one est un dérivé bromé de l’isoquinolinone, une classe de composés connus pour leurs diverses activités biologiques. Les isoquinolinones sont souvent étudiées pour leurs applications thérapeutiques potentielles, notamment leurs propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 7-Bromo-6-hydroxyisoquinolin-1(2H)-one implique généralement la bromation de la 6-hydroxyisoquinolin-1(2H)-one. Cela peut être réalisé en utilisant du brome ou un agent bromant tel que le N-bromosuccinimide (NBS) dans un solvant approprié comme l’acide acétique ou le dichlorométhane. La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent des réactions de bromation similaires, mais à plus grande échelle. Le processus peut inclure des étapes supplémentaires pour la purification et l’isolement du produit final, telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 7-Bromo-6-hydroxyisoquinolin-1(2H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : L’atome de brome peut être réduit pour former l’hydroxyisoquinolinone correspondante.
Substitution : L’atome de brome peut être remplacé par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.
Réduction : Des réactifs comme l’hydrure de lithium et d’aluminium (LiAlH₄) ou l’hydrogène gazeux avec un catalyseur au palladium.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Formation de la 7-bromo-6-oxoisoquinolin-1(2H)-one.
Réduction : Formation de la 6-hydroxyisoquinolin-1(2H)-one.
Substitution : Formation de diverses isoquinolinones substituées en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment l’inhibition enzymatique et la modulation des récepteurs.
Médecine : Étudiée pour ses effets thérapeutiques potentiels, tels que ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de la 7-Bromo-6-hydroxyisoquinolin-1(2H)-one dépend de sa cible biologique spécifique. Elle peut interagir avec des enzymes, des récepteurs ou d’autres protéines, ce qui entraîne une modulation de leur activité. Par exemple, elle pourrait inhiber une enzyme en se liant à son site actif ou moduler un récepteur en agissant comme un agoniste ou un antagoniste.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Hydroxyisoquinolin-1(2H)-one : Elle ne possède pas l’atome de brome mais partage une structure et des propriétés de base similaires.
7-Chloro-6-hydroxyisoquinolin-1(2H)-one : Analogue chloré avec une réactivité et une activité biologique potentiellement différentes.
7-Iodo-6-hydroxyisoquinolin-1(2H)-one : Analogue iodé avec une réactivité et une activité biologique potentiellement différentes.
Unicité
La 7-Bromo-6-hydroxyisoquinolin-1(2H)-one est unique en raison de la présence de l’atome de brome, qui peut influencer sa réactivité chimique et son activité biologique. Les atomes de brome peuvent participer à des liaisons halogènes, ce qui peut améliorer l’interaction du composé avec les cibles biologiques.
Propriétés
Formule moléculaire |
C9H6BrNO2 |
|---|---|
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
7-bromo-6-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-6-5(3-8(7)12)1-2-11-9(6)13/h1-4,12H,(H,11,13) |
Clé InChI |
LKPAKICQWJTCHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=CC(=C(C=C21)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)






![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)


![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)

